2-bromospiro[4.5]decane
Description
2-Bromospiro[4.5]decane is a brominated spirocyclic compound with the molecular formula C₁₀H₁₇Br and a molar mass of 217.17 g/mol. The spiro[4.5]decane core consists of two fused rings: a cyclohexane and a cyclopentane sharing a single sp³-hybridized carbon atom (the spiro center). The bromine substituent at position 2 introduces stereochemical complexity, with (S)- and (R)-enantiomers reported .
Properties
IUPAC Name |
3-bromospiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQQKUXQLIULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the spiro[4.5]decane, followed by the addition of a bromine atom to the resulting radical intermediate.
Industrial Production Methods
Industrial production of 2-bromospiro[4.5]decane may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to optimize the reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromospiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[4.5]decene.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of spiro[4.5]decanol, spiro[4.5]decylamine, etc.
Elimination: Formation of spiro[4.5]decene.
Oxidation: Formation of spiro[4.5]decanone.
Reduction: Formation of spiro[4.5]decane.
Scientific Research Applications
2-bromospiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromospiro[4.5]decane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can undergo various transformations depending on the reaction conditions and reagents used. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Oxygen-Containing Spiro[4.5]decanes
Key Insights :
Sulfur- and Nitrogen-Containing Spiro[4.5]decanes
Key Insights :
Natural Spiro[4.5]decanes
Key Insights :
Halogenated and Functionalized Derivatives
Key Insights :
- Halogenation (e.g., bromine) enhances electrophilicity, enabling cross-coupling reactions in synthetic chemistry .
Biological Activity
2-Bromospiro[4.5]decane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
2-Bromospiro[4.5]decane has a unique spirocyclic structure characterized by two interconnected rings sharing a single carbon atom. The bromine atom is attached to one of the carbons in the spiro system, creating a chiral center that allows for stereoisomerism, which can influence its biological activity . The molecular formula is , and it has a molecular weight of approximately 220.16 g/mol.
Synthesis Methods
The synthesis of 2-bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane using bromine in an organic solvent such as acetic acid or via microwave-assisted methods, which enhance yield and reduce reaction time .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various spiro compounds, including 2-bromospiro[4.5]decane. A study conducted on a series of spiro compounds demonstrated moderate antimicrobial activity against several bacterial strains. The results are summarized in Table 1.
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2-Bromospiro[4.5]decane | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | No significant activity |
This indicates that while 2-bromospiro[4.5]decane exhibits some antimicrobial properties, its effectiveness varies across different bacterial species .
Case Studies
- Microwave-Assisted Synthesis and Evaluation : A study utilized microwave-assisted synthesis to prepare various spiro compounds, including derivatives of 2-bromospiro[4.5]decane, and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antimicrobial properties compared to their parent compounds, suggesting that functionalization at specific positions could enhance activity .
- Stereoisomeric Effects : The presence of a chiral center in 2-bromospiro[4.5]decane allows for the formation of stereoisomers, which can have differing biological activities. Research into stereoisomerism has shown that one enantiomer may be more effective than another in targeting specific biological pathways or receptors, highlighting the importance of stereochemistry in drug design and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
